molecular formula C16H16ClNO3 B3461264 3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide

3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No. B3461264
M. Wt: 305.75 g/mol
InChI Key: HWDGAKKFKJNYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG490 and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide involves the inhibition of JAK2 activity. JAK2 is a protein that plays a crucial role in the activation of signal transducers and activators of transcription (STATs). These proteins are involved in the regulation of cell growth, differentiation, and survival. The inhibition of JAK2 activity by this compound leads to the inhibition of STAT activation, which in turn leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and suppress angiogenesis (the formation of new blood vessels). Additionally, the compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide has several advantages for lab experiments. It is a highly potent compound that exhibits a high degree of selectivity towards JAK2. Additionally, the compound is relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations for lab experiments. It has been reported to exhibit poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the compound has been reported to exhibit some toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide. One potential direction is the development of new anti-cancer drugs that target JAK2. Additionally, the compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of new anti-viral drugs that target the replication of the hepatitis C virus. Finally, further studies are needed to investigate the potential side effects and toxicity of the compound at different doses and in different animal models.
Conclusion:
In conclusion, this compound is a highly potent compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-viral properties, and its mechanism of action involves the inhibition of JAK2 activity. The compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, including the development of new anti-cancer and anti-inflammatory drugs, and the investigation of its potential side effects and toxicity.

Scientific Research Applications

3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in cell growth and differentiation. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, the compound has been reported to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.

properties

IUPAC Name

3-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-13(10)17)16(19)18-12-6-7-14(20-2)15(9-12)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGAKKFKJNYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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